molecular formula C12H15BrO B13469497 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol CAS No. 1597199-14-8

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol

Cat. No.: B13469497
CAS No.: 1597199-14-8
M. Wt: 255.15 g/mol
InChI Key: ZPSVJWVKMSMYCM-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol is an organic compound that features a bromophenyl group attached to a cyclobutyl ring via an ethan-1-ol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol typically involves the coupling of 2-bromophenyl derivatives with cyclobutyl-containing intermediates. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the bromophenyl group and the cyclobutyl moiety . The reaction conditions often include the use of organoboron reagents, such as boronic acids or esters, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(2-bromophenyl)-2-cyclobutylethanal.

    Reduction: Formation of 2-phenyl-2-cyclobutylethan-1-ol.

    Substitution: Formation of 2-(2-substituted phenyl)-2-cyclobutylethan-1-ol derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl ring may influence the compound’s conformational flexibility. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol is unique due to its combination of a bromophenyl group with a cyclobutyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol, with the molecular formula C12_{12}H15_{15}BrO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a cyclobutyl group attached to an ethanolic backbone, with a bromophenyl substituent. This unique structure may influence its interaction with biological targets, such as enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains.
  • Antioxidant Activity : The presence of the bromophenyl moiety may confer antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : Initial findings indicate that it may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular signaling processes.

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and leading to downstream effects in cellular signaling.
  • Enzyme Interaction : It may act as an inhibitor of enzymes critical for various metabolic processes, impacting pathways such as inflammation and cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on bacterial strains
AntioxidantPotential to reduce oxidative stress
Enzyme InhibitionInhibition of key metabolic enzymes

Case Study: Antimicrobial Activity

A study conducted on various derivatives of bromophenyl compounds indicated that this compound showed significant antibacterial activity against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The derivatives of this compound are being explored for enhanced biological activity and specificity towards various targets.

Future Directions

Further research is needed to fully elucidate the pharmacological profile of this compound. Detailed studies focusing on:

  • Pharmacodynamics and Pharmacokinetics : Understanding how the compound behaves in biological systems.
  • In Vivo Studies : Evaluating the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : Identifying specific molecular targets and pathways affected by this compound.

Q & A

Q. Basic: What are the most reliable synthetic routes for preparing 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol with high purity?

Methodological Answer:
The synthesis typically involves bromination of a phenylcyclobutyl precursor followed by reduction. For example:

  • Step 1: Brominate 2-phenylcyclobutyl ketone using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the ortho position .
  • Step 2: Reduce the ketone intermediate to the alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Critical Consideration:
Ensure anhydrous conditions during reduction to avoid side reactions. Confirm regioselectivity of bromination using ¹H NMR (deuterated chloroform, 400 MHz) to verify the bromine substitution pattern .

Q. Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
A multi-technique approach is required:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Analyze proton environments (e.g., cyclobutyl protons at δ 2.5–3.0 ppm) and carbon shifts (e.g., Br-substituted aromatic carbons at δ 120–130 ppm) .
    • FT-IR: Identify O-H stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Purity Assessment:
    • HPLC: Use a reverse-phase column with UV detection (λ = 254 nm) to quantify impurities .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 257.06 g/mol) .

Advanced Tip:
For stereochemical analysis, employ NOESY NMR to study spatial interactions between the cyclobutyl and bromophenyl groups .

Q. Basic: How can researchers screen the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms using fluorogenic substrates. IC₅₀ values can highlight potency .
  • Cell-Based Studies: Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Molecular Docking: Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinities .

Data Interpretation:
Compare results with analogs (e.g., 2-(4-Bromophenyl) derivatives) to assess positional effects of bromine on activity .

Q. Advanced: How does the cyclobutyl ring influence the compound’s reactivity and conformational stability?

Methodological Answer:

  • Ring Strain Analysis:
    The cyclobutyl group introduces angle strain (~25 kcal/mol), increasing reactivity in ring-opening reactions. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to model strain energy .
  • Conformational Studies:
    X-ray crystallography (Mo-Kα radiation, 291 K) reveals a puckered cyclobutyl ring, creating steric hindrance with the bromophenyl group. This affects nucleophilic substitution kinetics .

Experimental Validation:
Monitor ring stability under thermal stress (TGA/DSC) or acidic conditions (HCl/EtOH) .

Q. Advanced: What mechanisms explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The bromine atom enables Suzuki-Miyaura couplings:

  • Catalytic System: Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C .
  • Intermediate Trapping: Isolate the palladium complex via freeze-drying and characterize by XPS to confirm oxidative addition .

Challenges:
Steric hindrance from the cyclobutyl group may reduce coupling efficiency. Mitigate by using bulky ligands (XPhos) .

Q. Advanced: How can contradictory data on the compound’s solubility and stability be resolved?

Methodological Answer:
Conflicting reports often arise from:

  • Solvent Polarity Effects:
    • Measure solubility in DMSO (>100 mg/mL) vs. water (<1 mg/mL) using gravimetric analysis .
  • Degradation Pathways:
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS (e.g., debromination products) .

Properties

CAS No.

1597199-14-8

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

2-(2-bromophenyl)-2-cyclobutylethanol

InChI

InChI=1S/C12H15BrO/c13-12-7-2-1-6-10(12)11(8-14)9-4-3-5-9/h1-2,6-7,9,11,14H,3-5,8H2

InChI Key

ZPSVJWVKMSMYCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CO)C2=CC=CC=C2Br

Origin of Product

United States

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